molecular formula C17H17N3O B1683795 Verubulin CAS No. 827031-83-4

Verubulin

Katalognummer B1683795
CAS-Nummer: 827031-83-4
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: SNHCRNMVYDHVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Verubulin is an antineoplastic agent . It is a small-molecule inhibitor of microtubule formation . It has been developed for imaging microtubules (MTs) with positron emission tomography (PET) .


Synthesis Analysis

A series of Verubulin analogues containing a cyclohexane or cycloheptane ring 1,2-annulated with pyrimidine moiety and various substituents in positions 2 and 4 of pyrimidine were obtained .


Molecular Structure Analysis

Verubulin is a potent tubulin polymerization inhibitor, binding to colchicine-binding sites . The molecular formula of Verubulin is C17H17N3O .


Chemical Reactions Analysis

Verubulin was radiolabeled by O-[11 C]methylation using [11 C]CH3OTf .


Physical And Chemical Properties Analysis

The molecular weight of Verubulin is 279.34 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Microtubule-Destabilizing Agent

Verubulin acts by binding to and inhibiting tubulin polymerization, interrupting microtubule formation. This disruption leads to the impairment of mitotic spindle assembly, resulting in cell cycle arrest at the G2/M phase and subsequent cell death. This mechanism is critical for its application in cancer research, as it targets rapidly dividing tumor cells (Definitions, 2020).

Vascular Disrupting Agent

In addition to its role as a microtubule-destabilizing agent, Verubulin functions as a vascular disrupting agent (VDA). It specifically disrupts tumor microvasculature, leading to acute ischemia and massive tumor cell death. This dual functionality enhances its potential in treating tumors with high vascularization, such as GBM (Definitions, 2020).

Clinical Trials and Research Applications

  • Phase I Trial with Carboplatin for GBM : A study explored the safety and tolerability of Verubulin in combination with carboplatin in patients with relapsed GBM. It was found to be well-tolerated, with a portion of patients achieving partial response or stable disease, suggesting potential efficacy in highly vascularized tumors without causing cerebral hemorrhage (K. Grossmann et al., 2012).

  • Phase 2 Trial for Recurrent GBM : Another study focused on the efficacy of Verubulin for recurrent GBM, examining progression-free survival (PFS) among bevacizumab-naïve and refractory patients. Despite the moderate tolerability and limited activity observed, the study highlighted the potential of Verubulin in specific GBM patient subsets (M. Chamberlain et al., 2014).

  • Enhanced Antitumor Efficacy of Analogues : Research on analogues of Verubulin demonstrated superior antitumor efficacy compared to the lead compound. These analogues were highly effective against various tumor cell lines and disrupted blood vessels in tumor models at nanomolar concentrations, suggesting improved therapeutic potential (K. Mahal et al., 2014).

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCRNMVYDHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verubulin

CAS RN

827031-83-4
Record name Verubulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827031834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VERUBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X97O9FTB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verubulin
Reactant of Route 2
Verubulin
Reactant of Route 3
Reactant of Route 3
Verubulin
Reactant of Route 4
Verubulin
Reactant of Route 5
Reactant of Route 5
Verubulin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.